molecular formula C12H11FN2O2S B1368036 4-amino-N-(2-fluorophenyl)benzenesulfonamide CAS No. 1494-83-3

4-amino-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B1368036
CAS No.: 1494-83-3
M. Wt: 266.29 g/mol
InChI Key: CEWDGJUHWDSLRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-amino-N-(2-fluorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-fluorophenyl)benzenesulfonamide: Similar structure but with the fluorine atom at the para position.

    4-amino-N-(3-fluorophenyl)benzenesulfonamide: Fluorine atom at the meta position.

    4-amino-N-(2-chlorophenyl)benzenesulfonamide: Chlorine atom instead of fluorine.

Uniqueness

4-amino-N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom at the ortho position can enhance the compound’s stability and binding affinity in biochemical applications.

Properties

IUPAC Name

4-amino-N-(2-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDGJUHWDSLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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